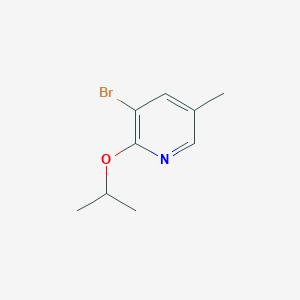

3-Bromo-2-isopropoxy-5-methylpyridine

Description

BenchChem offers high-quality 3-Bromo-2-isopropoxy-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-isopropoxy-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMYONSIBTXMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626659 | |

| Record name | 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-86-1 | |

| Record name | 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-isopropoxy-5-methylpyridine

Disclaimer: This document provides a prospective technical guide on the synthesis, characterization, and potential applications of 3-Bromo-2-isopropoxy-5-methylpyridine. As of the date of this publication, a specific CAS (Chemical Abstracts Service) number for this compound could not be identified in major chemical databases, suggesting it is not a commercially available stock item. The information presented herein is based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] The electronic properties of the pyridine ring, combined with its ability to form hydrogen bonds and coordinate with metals, make it a versatile building block for designing molecules with specific biological activities or material properties.[1][5] The strategic placement of substituents allows for the fine-tuning of a molecule's steric and electronic profile, which is critical for optimizing its function, be it as a drug candidate or a specialized chemical.[5]

This guide focuses on the specific, albeit not widely documented, molecule: 3-Bromo-2-isopropoxy-5-methylpyridine . This compound incorporates three key functional groups that suggest significant potential as a synthetic intermediate:

-

A bromine atom at the 3-position, which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.

-

An isopropoxy group at the 2-position, which modulates the electronic nature of the ring and can influence solubility and metabolic stability in a pharmaceutical context.[1]

-

A methyl group at the 5-position, which provides a site for potential metabolism or can be used to influence the molecule's overall shape and lipophilicity.

Given its absence from commercial catalogs, this whitepaper provides a comprehensive theoretical framework for its synthesis, a robust protocol for its characterization, and an expert perspective on its potential applications for researchers in drug discovery and chemical synthesis.

Physicochemical and Structural Properties

While experimental data is unavailable, the key physicochemical properties of 3-Bromo-2-isopropoxy-5-methylpyridine can be calculated based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be in the range of 220-250 °C |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |

Below is a diagram illustrating the chemical structure of the target compound.

Figure 2: Proposed Synthesis Pathway via Nucleophilic Aromatic Substitution.

Detailed Step-by-Step Experimental Protocol

Objective: To synthesize 3-Bromo-2-isopropoxy-5-methylpyridine.

Materials:

-

2,3-dibromo-5-methylpyridine

-

Sodium metal (or Sodium hydride, 60% dispersion in mineral oil)

-

Anhydrous isopropanol

-

Anhydrous Toluene or DMF (optional, as co-solvent)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of Sodium Isopropoxide:

-

Causality: The isopropoxide nucleophile must be generated in situ or prepared beforehand. Using sodium metal in anhydrous isopropanol is a standard and effective method.

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add anhydrous isopropanol (e.g., 100 mL for a 10 mmol scale reaction).

-

Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents relative to the starting pyridine) to the isopropanol at room temperature. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition.

-

Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium isopropoxide.

-

-

Nucleophilic Substitution Reaction:

-

Causality: The SNAr reaction requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex and subsequent bromide elimination. An inert atmosphere prevents side reactions.

-

To the freshly prepared sodium isopropoxide solution, add 2,3-dibromo-5-methylpyridine (1.0 equivalent) either neat or as a solution in a minimal amount of anhydrous toluene or DMF.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is expected to take several hours (e.g., 4-12 hours).

-

-

Work-up and Extraction:

-

Causality: The work-up procedure is designed to quench the reaction, neutralize any remaining base, and extract the organic product into a non-polar solvent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Causality: The crude product will likely contain unreacted starting material and potential side products. Flash column chromatography is the standard method for purifying neutral organic compounds.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-Bromo-2-isopropoxy-5-methylpyridine.

-

Proposed Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Figure 3: Workflow for Structural Confirmation and Purity Analysis.

Predicted Spectroscopic Data

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: Two signals in the aromatic region (approx. 7.0-8.5 ppm). A doublet for the proton at C4 and a doublet for the proton at C6.

-

Isopropoxy Group: A septet for the CH proton (approx. 5.2-5.4 ppm) and a doublet for the two CH₃ groups (approx. 1.3-1.4 ppm).

-

Methyl Group: A singlet for the methyl group at C5 (approx. 2.2-2.4 ppm).

-

-

¹³C NMR (in CDCl₃):

-

Aromatic Carbons: Five distinct signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the isopropoxy group (C2) would be the most downfield.

-

Isopropoxy Group: A signal for the CH carbon (approx. 70-75 ppm) and a signal for the CH₃ carbons (approx. 20-25 ppm).

-

Methyl Group: A signal for the C5-methyl carbon (approx. 15-20 ppm).

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observed at m/z 230 and 232 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

-

A significant fragment would be the loss of a propyl group (M-43).

-

-

Infrared (IR) Spectroscopy:

-

Characteristic C-O stretching vibrations for the ether linkage around 1250-1000 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-H stretching vibrations just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

Potential Applications in Research and Development

Substituted pyridines are invaluable in drug discovery and serve as key intermediates for agrochemicals and materials. [3]

-

Pharmaceutical Intermediates: The primary projected application for 3-Bromo-2-isopropoxy-5-methylpyridine is as a versatile intermediate in the synthesis of more complex molecules. The bromine at the 3-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. This is a common strategy in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. [5][6]The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

-

Agrochemical Synthesis: Similar pyridine-based structures are found in a variety of herbicides and fungicides. The specific substitution pattern of this molecule could be explored as a core for developing new crop protection agents.

-

Materials Science: Pyridine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The electronic properties of this molecule could be of interest in these fields.

Safety and Handling

While a specific safety data sheet (SDS) for this compound does not exist, precautions should be based on similar halogenated pyridine derivatives.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation. May also cause respiratory irritation. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

3-Bromo-2-isopropoxy-5-methylpyridine represents a synthetically valuable, yet underexplored, chemical entity. While not commercially available, this guide provides a robust and scientifically grounded pathway for its synthesis and characterization. The strategic arrangement of its functional groups—a versatile bromine handle, a modulating isopropoxy group, and a pyridine core—makes it a highly attractive building block for researchers in drug discovery, agrochemical development, and materials science. The protocols and predictive data herein are intended to empower scientists to synthesize and utilize this compound, potentially unlocking new avenues for innovation.

References

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

-

Pyridines deep dive: Applications and side effects. Chempanda. Retrieved from [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Retrieved from [Link]

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. Retrieved from [Link]

-

Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. The Royal Society of Chemistry. Retrieved from [Link]

-

How to carry out bromination of pyridine at 2- or 4- positions?. (2012). ResearchGate. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

-

Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. chempanda.com [chempanda.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2-isopropoxy-5-methylpyridine: Synthesis, Properties, and Reactivity Profile

Introduction and Strategic Importance

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, make them privileged scaffolds in drug discovery. Specifically, halogenated and alkoxylated pyridines serve as versatile intermediates, enabling the construction of complex molecular architectures through various cross-coupling and substitution reactions.

3-Bromo-2-isopropoxy-5-methylpyridine incorporates several key features that make it a compound of significant interest for researchers and drug development professionals:

-

A Bromine Handle for Cross-Coupling: The bromine atom at the 3-position is strategically placed for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom substituents.

-

An Isopropoxy Group Modulating Properties: The 2-isopropoxy group can influence the compound's steric and electronic properties, as well as its solubility and metabolic stability. This can be crucial for fine-tuning the pharmacokinetic profile of a potential drug candidate.

-

A Methyl Group for Further Functionalization or Steric Control: The methyl group at the 5-position can serve as a point for further synthetic elaboration or to provide steric hindrance that can influence the molecule's conformation and binding to biological targets.

This guide provides a comprehensive overview of the projected chemical properties of 3-Bromo-2-isopropoxy-5-methylpyridine, a plausible synthetic strategy, and its expected reactivity, offering a valuable resource for its potential synthesis and application in research and development.

Proposed Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Bromo-2-isopropoxy-5-methylpyridine. These values are estimated based on its chemical structure and data from analogous compounds.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₉H₁₂BrNO | - |

| Molecular Weight | 230.10 g/mol | - |

| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy to similar compounds |

| Boiling Point | ~220-240 °C at 760 mmHg | Analogy to similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Sparingly soluble in water. | General principles of solubility |

| CAS Number | Not assigned | Database search |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine can be envisioned in a two-step sequence starting from the commercially available 2-hydroxy-5-methylpyridine. This strategy involves an initial bromination followed by an etherification reaction.

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine

This guide provides a comprehensive overview of two strategic pathways for the synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine, a key heterocyclic building block in modern medicinal and agrochemical research. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful execution.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of contemporary drug discovery and materials science. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them privileged scaffolds in the design of biologically active molecules. 3-Bromo-2-isopropoxy-5-methylpyridine, in particular, offers a versatile platform for further chemical elaboration, with the bromine atom serving as a handle for cross-coupling reactions and the isopropoxy and methyl groups influencing the molecule's steric and electronic profile.

This guide will explore two distinct and scientifically robust synthetic routes to this target molecule, each with its own set of advantages and considerations.

Pathway 1: Late-Stage Bromination via an Alkoxypyridine Intermediate

This initial pathway focuses on the early introduction of the isopropoxy group, followed by a regioselective bromination at the 3-position. This strategy is predicated on the activating effect of the alkoxy group on the pyridine ring, directing the electrophilic substitution.

Visualizing Pathway 1

Caption: A three-step synthesis beginning with the chlorination of 2-Hydroxy-5-methylpyridine.

Step 1: Synthesis of 2-Chloro-5-methylpyridine

The conversion of 2-hydroxy-5-methylpyridine to its chloro-analogue is a critical first step. The hydroxyl group is a poor leaving group and must be activated. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

Experimental Protocol:

-

To a stirred solution of 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable solvent such as toluene or neat, add phosphorus oxychloride (1.5 - 2.0 eq) dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is heated to reflux (typically 100-110 °C) for 2-4 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the mixture is cooled to room temperature and slowly quenched with ice-water.

-

The aqueous solution is neutralized with a base (e.g., NaOH or NaHCO₃) to a pH of 7-8.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-chloro-5-methylpyridine.

| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2-Hydroxy-5-methylpyridine | 1.0 eq | - | - | - |

| Phosphorus Oxychloride | 1.5 - 2.0 eq | 0 to 110 | 2 - 4 | 85 - 95 |

| Toluene (optional) | - | - | - | - |

Step 2: Nucleophilic Aromatic Substitution to Yield 2-Isopropoxy-5-methylpyridine

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[2] The electron-withdrawing nature of the ring nitrogen facilitates the attack of a nucleophile. In this step, sodium isopropoxide is used as the nucleophile.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare sodium isopropoxide by adding sodium metal (1.1 eq) to anhydrous isopropanol.

-

Once the sodium has completely reacted, add 2-chloro-5-methylpyridine (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-isopropoxy-5-methylpyridine.

| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2-Chloro-5-methylpyridine | 1.0 eq | - | - | - |

| Sodium | 1.1 eq | Room Temp to 82 | 4 - 6 | 80 - 90 |

| Anhydrous Isopropanol | Solvent | - | - | - |

Step 3: Electrophilic Bromination

The final step involves the regioselective bromination of the electron-rich 2-isopropoxypyridine ring. The isopropoxy group is an activating, ortho-, para-director. As the para-position (5-position) is already occupied by a methyl group, and the other ortho-position is sterically hindered by the isopropoxy group, bromination is directed to the 3-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[3][4]

Experimental Protocol:

-

Dissolve 2-isopropoxy-5-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-Bromo-2-isopropoxy-5-methylpyridine.

| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2-Isopropoxy-5-methylpyridine | 1.0 eq | - | - | - |

| N-Bromosuccinimide (NBS) | 1.05 eq | 0 to Room Temp | 1 - 3 | 75 - 85 |

| Acetonitrile | Solvent | - | - | - |

Pathway 2: Construction from a Pre-brominated Pyridine Core

This alternative pathway introduces the bromine atom at an earlier stage, utilizing a Sandmeyer reaction on an amino-pyridine precursor. The isopropoxy group is then installed in the final step. This approach can be advantageous if the starting aminopyridine is readily available or if the late-stage bromination in Pathway 1 proves to be low-yielding or non-selective.

Visualizing Pathway 2

Caption: A three-step synthesis commencing with the Sandmeyer reaction of 3-Amino-5-methylpyridine.

Step 1: Sandmeyer Reaction to Synthesize 3-Bromo-5-methylpyridine

The Sandmeyer reaction is a classic transformation that converts an aromatic amine into a diazonium salt, which is then displaced by a nucleophile, in this case, bromide.[2] This reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring that might be difficult to install directly.

Experimental Protocol:

-

Dissolve 3-amino-5-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).[5]

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, neutralize with a base, and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give 3-bromo-5-methylpyridine.

| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |

| 3-Amino-5-methylpyridine | 1.0 eq | - | - | - |

| Sodium Nitrite | 1.1 eq | 0 - 5 | 0.5 | - |

| Copper(I) Bromide | 1.2 eq | 0 to 60 | 2 - 3 | 70 - 80 |

| 48% Hydrobromic Acid | Solvent/Reagent | - | - | - |

Step 2: Chlorination to form 3-Bromo-2-chloro-5-methylpyridine

Direct chlorination of 3-bromo-5-methylpyridine can be challenging due to the deactivating effect of the bromine atom. A common strategy is to first form the N-oxide, which activates the 2- and 6-positions to nucleophilic attack, followed by treatment with a chlorinating agent like POCl₃.[6]

Experimental Protocol:

-

N-Oxide Formation: Dissolve 3-bromo-5-methylpyridine (1.0 eq) in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and heat as necessary.

-

Chlorination: The crude N-oxide is then reacted with phosphorus oxychloride (POCl₃), similar to the procedure in Pathway 1, Step 1, to yield 3-bromo-2-chloro-5-methylpyridine. A patent describes the diazotization of 2-amino-3-bromo-5-methylpyridine followed by treatment with a chloride source to yield the target compound.[7]

| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |

| 3-Bromo-5-methylpyridine | 1.0 eq | - | - | - |

| m-CPBA or H₂O₂ | 1.1 eq | Room Temp to Reflux | 2 - 6 | 80 - 90 (N-Oxide) |

| Phosphorus Oxychloride | 1.5 - 2.0 eq | 0 to 110 | 2 - 4 | 70 - 80 (Chlorination) |

Step 3: Introduction of the Isopropoxy Group

The final step is a nucleophilic aromatic substitution, analogous to Step 2 of Pathway 1. The more labile chlorine atom at the 2-position is displaced by isopropoxide.

Experimental Protocol:

-

Prepare sodium isopropoxide from sodium metal and anhydrous isopropanol as described in Pathway 1, Step 2.

-

Add 3-bromo-2-chloro-5-methylpyridine (1.0 eq) to the sodium isopropoxide solution.

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Work-up the reaction as described in Pathway 1, Step 2, to isolate 3-Bromo-2-isopropoxy-5-methylpyridine.

| Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |

| 3-Bromo-2-chloro-5-methylpyridine | 1.0 eq | - | - | - |

| Sodium | 1.1 eq | Room Temp to 82 | 4 - 8 | 75 - 85 |

| Anhydrous Isopropanol | Solvent | - | - | - |

Conclusion and Outlook

Both synthetic pathways presented offer viable and robust methods for the preparation of 3-Bromo-2-isopropoxy-5-methylpyridine. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Pathway 1 may be more direct if 2-hydroxy-5-methylpyridine is readily accessible, while Pathway 2 offers a reliable alternative, particularly if functionalization via the Sandmeyer reaction is a familiar and well-established procedure in the lab.

The protocols provided are intended as a guide and may require optimization based on the specific reaction scale and equipment. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Sihauli Chemicals Pvt Ltd. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India.

-

Huang Guorong. Synthesis method of 2-chloro-5-chloromethylpyridine. 2018.

- Patent 0121320.

- European Patent EP0530524A1. Method of producing 2-amino-3-nitro-5-halogenopyridine.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research.

- BenchChem. Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine.

-

PrepChem. Synthesis of 3-bromo-2-chloro-5-methylpyridine.

-

Chem-Impex. 2-Amino-3-bromo-5-chloropyridine.

- CN105348177A. Preparation method for 2,5-dibromo-3-methylpyridine.

- European Patent EP0569701A1.

- US Patent 4612377A.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017.

- Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine.

- US Patent US20170008846A1. Process for making 2-chloro-5-methylpyridine.

- US Patent 5329011A.

- Deaminative chlorination of aminoheterocycles.

- N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. 2001.

- US Patent 5332824A.

- US Patent 5436344A.

- Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. 2021.

- Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. 2011.

-

Chem-Impex. 3-Amino-5-methylpyridine.

- European Patent EP0623600A1.

- CN111777549A. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Chemistry LibreTexts. 24.9: Reactions of Arylamines. 2024.

- TCI Chemicals. TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. 2023.

- The Organic Chemistry Tutor.

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

-

PrepChem. Synthesis of 1.1. 2-Amino-3-bromo-5-chloropyridine.

Sources

- 1. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

3-Bromo-2-isopropoxy-5-methylpyridine IR spectroscopy data

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-2-isopropoxy-5-methylpyridine

Introduction: The Vibrational Story of a Molecule

Infrared (IR) spectroscopy is a cornerstone of molecular characterization, providing a unique vibrational fingerprint that arises from the absorption of infrared radiation by a molecule's bonds. Each functional group within a molecule possesses distinct vibrational modes—stretching, bending, rocking, and twisting—that absorb IR radiation at characteristic frequencies. This technique allows researchers, particularly in drug development and materials science, to confirm the identity of a synthesized compound, assess its purity, and elucidate its structural features.

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-bromo-2-isopropoxy-5-methylpyridine. As no single experimental spectrum for this specific molecule is readily available in public databases, this paper serves as a predictive reference, grounded in the established principles of vibrational spectroscopy and data from analogous structures. We will deconstruct the molecule into its constituent functional groups, predict their characteristic absorption bands, and provide a robust experimental protocol for acquiring a high-fidelity spectrum. The causality behind spectral features is emphasized, offering not just data, but a framework for interpretation.

Molecular Structure: A Sum of Vibrational Parts

To predict the IR spectrum, we must first analyze the molecular architecture of 3-bromo-2-isopropoxy-5-methylpyridine. The molecule is comprised of several key functional groups, each contributing distinct signals to the overall spectrum:

-

A Trisubstituted Pyridine Ring: This aromatic heterocycle forms the core of the molecule. Its vibrations are complex and influenced by the electronic effects of its substituents.

-

An Isopropoxy Group (-O-CH(CH₃)₂): An ether linkage to a branched alkyl group. This group will exhibit characteristic C-H and C-O stretches.

-

A Methyl Group (-CH₃): Attached to the pyridine ring, it will show typical aliphatic C-H vibrations.

-

A Bromo Group (-Br): A halogen substituent whose C-Br bond vibration is found in the far-infrared (fingerprint) region.

The interplay of these groups dictates the final appearance of the IR spectrum.

Predicted IR Spectrum: A Band-by-Band Analysis

The following sections detail the expected vibrational frequencies (in wavenumbers, cm⁻¹) for each part of the molecule.

Aromatic and Aliphatic C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the separation of aromatic and aliphatic C-H stretches.

-

Aromatic C-H Stretch (≈3100-3000 cm⁻¹): The C-H bonds on the pyridine ring (at positions 4 and 6) are attached to sp²-hybridized carbons. Their stretching vibrations typically appear at frequencies just above 3000 cm⁻¹.[1] These absorptions are expected to be of weak to medium intensity.

-

Aliphatic C-H Stretch (≈3000-2850 cm⁻¹): The C-H bonds of the isopropoxy and methyl groups are on sp³-hybridized carbons, causing them to absorb below 3000 cm⁻¹.[2][3] We anticipate strong, sharp peaks corresponding to the asymmetric and symmetric stretching of these groups. The isopropyl group, with its tertiary C-H, will also contribute to this complex absorption pattern.

Pyridine Ring Vibrations (1600-1400 cm⁻¹)

The double bonds within the pyridine ring give rise to several characteristic stretching vibrations. These are analogous to the C=C stretches in benzene but are influenced by the presence of the nitrogen heteroatom.

-

C=C and C=N Ring Stretching (≈1600-1585 cm⁻¹ and 1500-1400 cm⁻¹): Substituted pyridines typically show a series of sharp, medium-to-strong intensity bands in this region.[1][4] The exact positions are sensitive to the nature and position of the substituents. For 3-bromo-2-isopropoxy-5-methylpyridine, we expect a complex pattern of absorptions due to the varied electronic nature of the bromo, isopropoxy, and methyl groups.

Aliphatic C-H Bending Vibrations (1470-1365 cm⁻¹)

The bending (deformation) vibrations of the methyl and isopropyl C-H bonds appear in this region.

-

CH₃ and CH₂ Bending (≈1470-1450 cm⁻¹): Asymmetric and symmetric bending of the methyl groups will produce medium-intensity absorptions.

-

Isopropyl Group Doublet (≈1385 cm⁻¹ and 1370 cm⁻¹): A hallmark of the isopropyl group is a distinct doublet caused by the symmetric bending of the two methyl groups attached to the same carbon (gem-dimethyl).[5] This feature is highly diagnostic for the presence of the isopropoxy substituent.

The Fingerprint Region (1300-600 cm⁻¹)

This region contains a wealth of complex vibrations that are unique to the overall molecular structure. While individual assignments can be challenging, several key functional group absorptions are reliably found here.

-

C-O-C Ether Stretch (≈1260-1000 cm⁻¹): The stretching of the C-O bonds in the isopropoxy group is expected to produce a strong, prominent band. Aryl alkyl ethers typically show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending (≈900-700 cm⁻¹): The C-H bonds on the pyridine ring bend out of the plane of the ring, giving rise to absorptions whose positions are highly indicative of the substitution pattern. For a 2,3,5-trisubstituted pyridine, predicting the exact pattern is complex, but strong bands are expected in this range.

-

C-Br Stretch (≈690-515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear as a medium to strong absorption in the low-frequency end of the fingerprint region.[1][6] Its presence is a direct confirmation of the bromine substituent.

Data Summary: Predicted IR Absorption Bands

The following table summarizes the expected key absorptions for 3-bromo-2-isopropoxy-5-methylpyridine.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic (Pyridine Ring) |

| 3000-2850 | Strong | C-H Stretch (asymmetric & symmetric) | Aliphatic (Isopropoxy, Methyl) |

| 1600-1585 | Medium-Strong | C=C and C=N Ring Stretch | Pyridine Ring |

| 1500-1400 | Medium-Strong | C=C and C=N Ring Stretch | Pyridine Ring |

| 1470-1450 | Medium | C-H Bend (asymmetric & symmetric) | Aliphatic (Isopropoxy, Methyl) |

| ~1385 & ~1370 | Medium, Sharp | C-H Symmetric Bend (Doublet) | Isopropyl Group |

| 1260-1230 | Strong | C-O-C Asymmetric Stretch | Aryl Alkyl Ether |

| 1050-1020 | Strong | C-O-C Symmetric Stretch | Aryl Alkyl Ether |

| 900-700 | Strong | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) |

| 690-515 | Medium-Strong | C-Br Stretch | Bromoalkane |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines a self-validating methodology for obtaining the IR spectrum of 3-bromo-2-isopropoxy-5-methylpyridine using a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.

Instrumentation and Materials:

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

ATR Accessory with a diamond or germanium crystal

-

Sample of 3-bromo-2-isopropoxy-5-methylpyridine (solid or oil)

-

Spatula

-

Solvent for cleaning (e.g., Isopropanol)

-

Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology:

-

Instrument Preparation and Verification:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

-

Confirm that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Verify instrument performance by running a standard polystyrene film test (if required by laboratory SOPs).

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal using a lint-free wipe lightly dampened with isopropanol.

-

Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent.

-

The goal is to have a chemically and physically clean surface to ensure optimal sample contact.

-

-

Background Spectrum Acquisition (Self-Validation Step):

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere) and the instrument's response, which will be digitally subtracted from the sample spectrum.

-

Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, typically 16-32 scans co-added for a good signal-to-noise ratio.

-

Causality: An accurate background is critical. Any contaminants on the crystal or significant changes in the atmosphere (e.g., breathing near the instrument) will appear as artifacts in the final spectrum.

-

-

Sample Application:

-

Place a small amount of the 3-bromo-2-isopropoxy-5-methylpyridine sample directly onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed (typically 1-2 mg).

-

Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential for a strong, high-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, acquire the sample spectrum.

-

The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Compare the experimental peak positions with the predicted values in the table above to confirm the structure.

-

-

Post-Measurement Cleanup:

-

Retract the pressure arm and carefully remove the bulk of the sample with a clean spatula.

-

Clean the ATR crystal thoroughly with isopropanol and lint-free wipes as described in Step 2.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental protocol.

Caption: A flowchart of the ATR-FTIR experimental protocol.

Structure-Spectrum Correlation

This diagram shows the relationship between the molecular structure's functional groups and their corresponding regions in the infrared spectrum.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Bromo-2-isopropoxy-5-methylpyridine mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-isopropoxy-5-methylpyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-bromo-2-isopropoxy-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation under both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) conditions. By synthesizing established fragmentation rules for ethers, halogenated compounds, and pyridine derivatives, this guide offers a predictive framework for identifying this molecule and its analogues. We will explore the causality behind fragmentation pathways, present validated experimental protocols, and provide visual diagrams to elucidate complex ionic transformations.

Introduction: The Structural Context

3-Bromo-2-isopropoxy-5-methylpyridine is a substituted pyridine derivative. The structural elucidation of such molecules is paramount in pharmaceutical and agrochemical research, where precise identification is critical for understanding synthesis, metabolism, and degradation pathways. Mass spectrometry serves as a primary analytical tool, offering unparalleled sensitivity and structural information from minimal sample quantities.

The molecule's structure combines several key functional groups that dictate its fragmentation behavior:

-

A pyridine ring : A stable aromatic heterocycle.

-

A bromine atom : A halogen with two prominent isotopes (⁷⁹Br and ⁸¹Br), providing a distinctive isotopic signature.

-

An isopropoxy ether group : Prone to specific alpha and beta cleavages.

-

A methyl group : A simple alkyl substituent on the aromatic ring.

Understanding the interplay of these groups under ionization is the key to interpreting the mass spectrum authoritatively.

The Molecular Ion: A Tale of Two Isotopes

The first and most diagnostic feature in the mass spectrum of a bromine-containing compound is the molecular ion region. Due to the natural abundance of bromine isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[1][2] This M and M+2 pattern is an unmistakable indicator of the presence of a single bromine atom.

For 3-bromo-2-isopropoxy-5-methylpyridine (C₉H₁₂BrNO), the expected monoisotopic masses are:

-

M+• (containing ⁷⁹Br): m/z 229.01

-

[M+2]+• (containing ⁸¹Br): m/z 231.01

Under "soft" ionization techniques like ESI, these peaks, corresponding to the protonated molecule [M+H]⁺, will be prominent.[3] In EI-MS, the molecular ion peak may be less abundant due to extensive fragmentation, but the characteristic isotopic pattern should still be discernible.[4]

Electron Ionization (EI-MS): Unraveling the Fragmentation Cascade

Electron Ionization is a high-energy technique that induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule.[5] The fragmentation of 3-bromo-2-isopropoxy-5-methylpyridine under EI is predicted to follow several competing pathways initiated by the radical cation (M+•).

Pathway A: Ether Cleavage

The isopropoxy group is a prime site for initial fragmentation. The most common fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen atom.[4][6][7]

-

Loss of a Methyl Radical (-•CH₃): Alpha-cleavage within the isopropyl group leads to the loss of a methyl radical (15 Da), forming a stable oxonium ion. This is often a highly favored pathway.

-

m/z 214/216

-

-

Loss of Propene (C₃H₆): A rearrangement reaction can lead to the elimination of a neutral propene molecule (42 Da) via a six-membered transition state (a McLafferty-type rearrangement is not canonical here, but a similar hydrogen transfer is plausible), resulting in a 2-hydroxy-bromopyridine radical cation.

-

m/z 187/189

-

-

Loss of Isopropyl Radical (-•C₃H₇): Cleavage of the C-O bond results in the loss of the entire isopropyl group as a radical (43 Da), leaving a pyridone-like radical cation.

-

m/z 186/188

-

Pathway B: Halogen and Ring Cleavage

-

Loss of Bromine Radical (-•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). The stability of the aromatic ring makes this a significant, though not always dominant, fragmentation.[8]

-

m/z 150

-

-

Ring Fragmentation: Pyridine rings themselves can fragment, often through the loss of neutral molecules like HCN (27 Da).[9] This typically occurs after initial fragmentation of the substituents.

Visualizing EI Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.

Caption: Predicted EI-MS fragmentation pathways for 3-bromo-2-isopropoxy-5-methylpyridine.

Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation

ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3] To gain structural information, tandem mass spectrometry (MS/MS) is employed to isolate the [M+H]⁺ ion and induce fragmentation through collision-induced dissociation (CID).[10][11]

The primary target for protonation is the pyridine nitrogen, the most basic site in the molecule. Fragmentation of the resulting even-electron ion will proceed via the loss of neutral molecules.

-

Neutral Loss of Propene (C₃H₆): This is often the most dominant fragmentation pathway for protonated alkoxy-pyridines. The isopropoxy group is lost as propene (42 Da), leaving a protonated 2-hydroxy-bromopyridine.

-

Precursor Ion: m/z 230/232

-

Product Ion: m/z 188/190

-

-

Neutral Loss of Isopropanol (C₃H₈O): Loss of the entire isopropoxy group as a neutral alcohol molecule (60 Da) can also occur, though it may be less favorable than the loss of propene.

-

Precursor Ion: m/z 230/232

-

Product Ion: m/z 170/172

-

Visualizing ESI-MS/MS Fragmentation

This diagram shows the expected fragmentation of the protonated molecule in an MS/MS experiment.

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-bromo-2-isopropoxy-5-methylpyridine.

Summary of Expected Fragments

The following table summarizes the key ions predicted to be observed in the mass spectra of 3-bromo-2-isopropoxy-5-methylpyridine.

| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss / Fragment Lost | Proposed Mechanism |

| EI | 229 / 231 (M+•) | 214 / 216 | •CH₃ | Alpha-cleavage in the isopropoxy group |

| EI | 229 / 231 (M+•) | 187 / 189 | C₃H₆ | Hydrogen rearrangement and propene loss |

| EI | 229 / 231 (M+•) | 186 / 188 | •C₃H₇ | Cleavage of the ether C-O bond |

| EI | 229 / 231 (M+•) | 150 | •Br | Loss of bromine radical |

| ESI-MS/MS | 230 / 232 ([M+H]⁺) | 188 / 190 | C₃H₆ | Loss of neutral propene from the protonated molecule |

| ESI-MS/MS | 230 / 232 ([M+H]⁺) | 170 / 172 | C₃H₈O | Loss of neutral isopropanol |

Experimental Protocols

To validate these predictions, the following generalized protocols are recommended. Instrument parameters should be optimized for the specific machine in use.

EI-MS Protocol via Gas Chromatography (GC-MS)

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

-

GC System:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (EI) Settings:

ESI-MS/MS Protocol via Liquid Chromatography (LC-MS)

-

Sample Preparation: Dissolve the sample in a methanol/water (50:50) mixture to a concentration of 1-10 µg/mL.

-

LC System:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[12]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometer (ESI-MS/MS) Settings:

-

Ionization Method: Electrospray Ionization (ESI), positive mode.[12]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion at m/z 230/232.

-

MS2 Scan (Product Ion Scan): Isolate the precursor ion (m/z 230) and apply a range of collision energies (e.g., 10-30 eV) to generate a representative fragmentation spectrum.[12]

-

Conclusion

The mass spectrometric fragmentation of 3-bromo-2-isopropoxy-5-methylpyridine is governed by the predictable behavior of its constituent functional groups. Key diagnostic features include the characteristic M/M+2 isotopic pattern from bromine, dominant cleavages of the isopropoxy side chain under both EI and ESI conditions, and potential loss of the bromine atom. By leveraging the distinct fragmentation patterns generated by hard (EI) and soft (ESI-MS/MS) ionization techniques, researchers can confidently identify and structurally characterize this molecule, providing a solid analytical foundation for its application in drug discovery and development.

References

- ResearchGate. (2025). Mass spectral fragmentations of alkylpyridine N‐oxides.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Ether Fragmentation. In Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42.

- Podborský, V., Zavadilík, P., & Šafářová, L. (2019). Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. Chemické Listy, 113, 168.

-

PubMed. (n.d.). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]

-

PubMed. (n.d.). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- ResearchGate. (2025). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones.

- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. B., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70, 1028-1036.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. Retrieved from [Link]

-

PubMed. (n.d.). Tandem Mass Spectrometric Accurate Mass Performance of Time-Of-Flight and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Case Study With Pyridine Derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

- 1. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. arkat-usa.org [arkat-usa.org]

Navigating the Solubility Landscape of 3-Bromo-2-isopropoxy-5-methylpyridine: A Technical Guide for Drug Development

Introduction: The Critical Role of Solubility in Advancing Novel Pyridine Derivatives

In the landscape of contemporary drug discovery, pyridine scaffolds are of significant interest to medicinal chemists due to their versatile therapeutic applications.[1] The novel compound, 3-Bromo-2-isopropoxy-5-methylpyridine, represents a promising, yet uncharacterized, molecule within this class. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount to its successful development. Among these, solubility is a critical parameter that dictates a compound's bioavailability and, consequently, its therapeutic efficacy.[2] Poor solubility can present significant hurdles in formulation development, leading to high dosage requirements and variable drug absorption.[2]

This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals working with 3-Bromo-2-isopropoxy-5-methylpyridine. In the absence of established experimental data, this document provides a predictive solubility profile based on first principles of physical organic chemistry. Furthermore, it outlines a comprehensive, self-validating experimental protocol for the empirical determination of its solubility in a range of common organic solvents. This guide is designed to empower researchers with the theoretical and practical knowledge necessary to confidently advance this promising molecule through the development pipeline.

Molecular Profile and Physicochemical Characteristics

A comprehensive understanding of a molecule's structure and inherent properties is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility science, emphasizing that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3]

Chemical Structure:

Physicochemical Properties of 3-Bromo-2-isopropoxy-5-methylpyridine:

| Property | Value | Source |

| CAS Number | 1255574-44-7 | |

| Molecular Formula | C₁₀H₁₄BrNO | |

| Molecular Weight | 244.13 g/mol |

Structural Analysis for Solubility Prediction:

-

Polarity: The pyridine ring, with its electronegative nitrogen atom, imparts a degree of polarity to the molecule. The bromine atom and the ether linkage of the isopropoxy group also contribute to the overall polarity through dipole-dipole interactions. However, the molecule also possesses significant nonpolar character due to the methyl and isopropoxy alkyl groups. This amphiphilic nature suggests that 3-Bromo-2-isopropoxy-5-methylpyridine will likely exhibit intermediate polarity.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The oxygen atom in the isopropoxy group can also accept hydrogen bonds. The molecule lacks a hydrogen bond donor. This ability to accept hydrogen bonds will influence its solubility in protic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of 3-Bromo-2-isopropoxy-5-methylpyridine in a range of common organic solvents can be made. These predictions are based on the principle of matching the polarity and hydrogen bonding characteristics of the solute and the solvent.

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Hexane | Nonpolar | None | Low | The significant polarity of the pyridine ring and its substituents will likely lead to poor solubility in a nonpolar alkane solvent. |

| Toluene | Nonpolar | None | Low to Moderate | The aromatic nature of toluene may offer some favorable pi-pi stacking interactions with the pyridine ring, potentially leading to slightly better solubility than in hexane. |

| Diethyl Ether | Slightly Polar | Acceptor | Moderate | The ether's ability to act as a hydrogen bond acceptor and its slight polarity make it a reasonable solvent for this compound. |

| Dichloromethane | Polar Aprotic | None | High | As a polar aprotic solvent, dichloromethane should effectively solvate the polar regions of the molecule without being hindered by strong solvent-solvent hydrogen bonds. |

| Ethyl Acetate | Polar Aprotic | Acceptor | High | The polarity and hydrogen bond accepting capability of ethyl acetate should lead to good solubility. |

| Acetone | Polar Aprotic | Acceptor | High | Similar to ethyl acetate, acetone's polarity and ability to accept hydrogen bonds suggest it will be a good solvent. |

| Isopropanol | Polar Protic | Donor & Acceptor | High | The "like-dissolves-like" principle is strong here; the isopropoxy group on the solute is structurally similar to the solvent. The solvent's ability to both donate and accept hydrogen bonds will facilitate solvation. |

| Ethanol | Polar Protic | Donor & Acceptor | High | Similar to isopropanol, ethanol is a polar protic solvent that should effectively solvate the molecule. |

| Methanol | Polar Protic | Donor & Acceptor | High | As the most polar of the common alcohols, methanol is expected to be an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | Very High | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Acceptor | Very High | Similar to DMSO, DMF is a powerful polar aprotic solvent that is likely to readily dissolve the target compound. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from prediction to empirical data, a robust and validated experimental method is essential. The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[4][5]

Workflow for Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology

1. Materials and Equipment:

-

3-Bromo-2-isopropoxy-5-methylpyridine (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable vessels with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Preparation of Standard Solutions:

-

Accurately prepare a stock solution of 3-Bromo-2-isopropoxy-5-methylpyridine in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

3. Sample Preparation and Equilibration:

-

For each solvent to be tested, add an excess amount of solid 3-Bromo-2-isopropoxy-5-methylpyridine to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

4. Sampling and Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by a validated, stability-indicating HPLC method.

5. Data Analysis and Reporting:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of 3-Bromo-2-isopropoxy-5-methylpyridine in the diluted samples by interpolating their peak areas from the calibration curve.

-

Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. The solubility is typically reported in units of mg/mL or µg/mL.

Conclusion: A Forward Look

This technical guide provides a robust framework for understanding and determining the solubility of 3-Bromo-2-isopropoxy-5-methylpyridine in organic solvents. The predictive analysis, grounded in the principles of molecular structure and intermolecular forces, offers a valuable starting point for solvent selection in synthesis, purification, and formulation. The detailed experimental protocol for the shake-flask method provides a clear and reliable path for generating the empirical data necessary for informed decision-making in the drug development process. By combining theoretical prediction with rigorous experimental validation, researchers can efficiently navigate the challenges of working with novel chemical entities and unlock the full therapeutic potential of promising compounds like 3-Bromo-2-isopropoxy-5-methylpyridine.

References

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-isocyano-2-methylpyridine. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

-

ResearchGate. (2010). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

World Health Organization. (2006). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Advanced Chemistry and Engineering, 6(2), 2053.

- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12.

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

PubMed. (2023). Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 4.4 Solubility. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-hydroxy-5-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

-

Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2,5-difluoropyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability of 3-Bromo-2-isopropoxy-5-methylpyridine Under Acidic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3-Bromo-2-isopropoxy-5-methylpyridine when subjected to acidic conditions. As a substituted pyridine derivative, this compound holds potential as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Understanding its degradation profile is paramount for ensuring the integrity of synthetic routes, the purity of final products, and the robustness of manufacturing processes. This document outlines the theoretical principles governing its stability, proposes the primary degradation pathway, and furnishes a detailed, field-proven protocol for conducting a forced degradation study. Methodologies for developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) are described in detail, providing researchers and drug development professionals with a practical framework for assessing this molecule and analogous chemical entities.

Chapter 1: Structural Analysis and Predicted Reactivity

The stability of 3-Bromo-2-isopropoxy-5-methylpyridine is dictated by the interplay of its constituent functional groups under acidic stress. A proactive analysis of the molecule's structure allows us to anticipate its behavior and design targeted stability studies.

-

Pyridine Core: The pyridine ring is inherently basic due to the lone pair of electrons on the nitrogen atom. In an acidic medium, this nitrogen will be readily protonated, forming a pyridinium ion. This initial protonation is a critical activating step, as it significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

-

2-Isopropoxy Group: This ether linkage is the most probable site of degradation. Ethers are generally stable but can undergo cleavage under strong acidic conditions.[3][4][5] The mechanism involves the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (isopropanol).[3][4][6][7] The C2 position of the ether is particularly activated by its proximity to the ring nitrogen, which, upon protonation, exerts a strong electron-withdrawing effect.

-

3-Bromo and 5-Methyl Groups: The bromo group at the 3-position is an electron-withdrawing substituent, which further enhances the electrophilicity of the ring. The methyl group at the 5-position is weakly electron-donating, but its influence is unlikely to overcome the combined activating effects of the protonated nitrogen and the bromo substituent.

Based on this analysis, the primary degradation pathway is hypothesized to be the acid-catalyzed hydrolysis of the 2-isopropoxy group.

Chapter 2: Proposed Mechanism of Acid-Catalyzed Degradation

The degradation of 3-Bromo-2-isopropoxy-5-methylpyridine in an acidic aqueous environment is anticipated to proceed via a nucleophilic substitution reaction at the C2 position of the pyridine ring.

Step 1: Protonation of the Pyridine Nitrogen The reaction initiates with the rapid and reversible protonation of the most basic site, the pyridine nitrogen, by a hydronium ion (H₃O⁺) from the acidic medium.

Step 2: Protonation of the Ether Oxygen The ether oxygen is subsequently protonated. This step is crucial as it transforms the isopropoxy group (-OCH(CH₃)₂) into a much better leaving group, isopropanol (HOCH(CH₃)₂).[3][4]

Step 3: Nucleophilic Attack by Water A water molecule, acting as a nucleophile, attacks the now highly electrophilic C2 carbon of the pyridine ring. This is the rate-determining step of the hydrolysis.

Step 4: Elimination of Isopropanol The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond and the departure of the isopropanol molecule.

Step 5: Tautomerization The resulting 3-bromo-5-methyl-2-hydroxypyridine rapidly tautomerizes to its more stable keto form, 3-Bromo-5-methylpyridin-2(1H)-one .

This proposed pathway is visualized in the following diagram:

Caption: Proposed acid-catalyzed hydrolysis pathway.

Chapter 3: Experimental Design for Forced Degradation Study

A forced degradation study, or stress testing, is essential for identifying likely degradation products and developing a stability-indicating analytical method.[8][9] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the parent molecule entirely.[10]

Causality Behind Experimental Choices

-

Acid Selection: Hydrochloric acid (HCl) is chosen as the primary stressor due to its non-oxidizing nature and common use in pharmaceutical stress testing.[11] Using a range of concentrations (e.g., 0.1 M to 1 M) allows for modulation of the degradation rate.[11]

-

Temperature: Elevated temperatures (e.g., 60-80°C) are used to accelerate the rate of degradation to a practical timescale.[11] The choice of temperature must be carefully considered to ensure that the degradation pathway is relevant to that which might occur under long-term storage conditions and not an artifact of excessive thermal energy.

-

Analyte Concentration: A starting concentration of 1 mg/mL is recommended as it typically allows for the detection of minor degradation products that may form.[11]

-

Quenching: The reaction must be stopped definitively at each time point to ensure accurate kinetic analysis. This is achieved by neutralizing the acid with a stoichiometric amount of base (e.g., NaOH), immediately halting the catalytic process.

Step-by-Step Experimental Protocol

-

Preparation of Stock Solution:

-

Accurately weigh 25 mg of 3-Bromo-2-isopropoxy-5-methylpyridine.

-

Dissolve in a minimal amount of a suitable co-solvent (e.g., acetonitrile or methanol) if solubility in aqueous acid is limited.

-

Dilute to a final volume of 25 mL with the chosen acidic medium (e.g., 0.1 M HCl) to achieve a 1 mg/mL solution. This is the "Stress Sample."

-

-

Preparation of Control Sample:

-

Prepare a 1 mg/mL solution of the compound in a neutral diluent (e.g., 50:50 acetonitrile:water). This is the "Control Sample" (T=0).

-

-

Stress Condition Incubation:

-

Place the Stress Sample vial in a thermostatically controlled water bath or oven set to the desired temperature (e.g., 70°C).

-

Simultaneously, place a "Blank" vial containing only the acidic medium under the same conditions.

-

-

Time Point Sampling:

-

Withdraw aliquots (e.g., 1 mL) from the Stress Sample vial at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Immediately quench each aliquot by adding a stoichiometric equivalent of a suitable base (e.g., 1 mL of 0.1 M NaOH if using 0.1 M HCl) to neutralize the acid.

-

Cool the samples to room temperature before analysis.

-

-

Sample Analysis:

-

Analyze the Control Sample, the quenched time point samples, and the Blank by a suitable analytical method, such as HPLC.

-

The entire workflow is depicted below:

Caption: Experimental workflow for forced degradation.

Chapter 4: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation.[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose due to its high sensitivity, resolving power, and accuracy.[14][15]

Protocol for Method Development

This protocol is designed as a self-validating system, where the results from the forced degradation study are used to challenge and confirm the method's specificity.